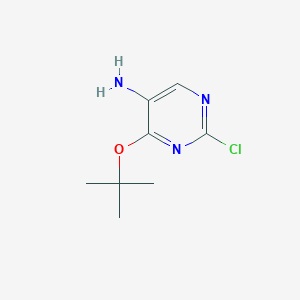

4-(tert-Butoxy)-2-chloropyrimidin-5-amine

Description

Properties

Molecular Formula |

C8H12ClN3O |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyrimidin-5-amine |

InChI |

InChI=1S/C8H12ClN3O/c1-8(2,3)13-6-5(10)4-11-7(9)12-6/h4H,10H2,1-3H3 |

InChI Key |

BKAMEZQOECRWCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=NC(=NC=C1N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the etherification reaction, where para-chlorophenol reacts with iso-butylene in the presence of a catalyst such as sulfuric acid or a quaternary amine . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-2-chloropyrimidin-5-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of the pyrimidine ring.

Scientific Research Applications

4-(tert-Butoxy)-2-chloropyrimidin-5-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-2-chloropyrimidin-5-amine involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituent patterns are compared below:

Key Differences and Implications

Substituent Effects on Solubility: The tert-butoxy group in the target compound increases lipophilicity compared to smaller groups like methoxy (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine) . This enhances solubility in non-polar solvents, making it suitable for reactions requiring organic phases.

Methyl groups (e.g., in 2-Chloro-4-methylpyrimidin-5-amine) offer minimal steric hindrance, favoring faster reaction kinetics .

Biological Activity :

Biological Activity

4-(tert-Butoxy)-2-chloropyrimidin-5-amine is a heterocyclic compound belonging to the pyrimidine family, characterized by its unique structural features, including a tert-butoxy group and a chlorine atom. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are primarily attributed to its ability to interact with specific molecular targets within biological systems.

- Molecular Formula : C8H12ClN3

- Molecular Weight : Approximately 185.66 g/mol

The presence of the tert-butoxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that pyrimidine derivatives, including this compound, may exert their biological effects through various mechanisms:

- Enzyme Inhibition : These compounds are known to inhibit specific enzymes, such as kinases involved in signaling pathways critical for cell proliferation and survival.

- Receptor Interaction : The compound may interact with receptors that mediate inflammatory responses, thereby exhibiting anti-inflammatory properties.

Pharmacological Effects

Studies have shown that this compound exhibits significant pharmacological effects, including:

- Antimicrobial Activity : Similar pyrimidine derivatives have been investigated for their potential antimicrobial properties, suggesting that this compound may also possess such effects.

- Anti-inflammatory Properties : The structural characteristics of the compound may allow it to inhibit inflammatory mediators like prostaglandins and cytokines.

Case Studies and Research Findings

-

Kinase Inhibition Studies :

Compound Name Kinase Target IC50 (µM) This compound PfGSK3 1.5 This compound PfPK6 2.0 - Therapeutic Applications :

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Common synthetic routes include:

- Formation of the Pyrimidine Ring : Utilizing chlorinated precursors.

- Introduction of the tert-butoxy Group : Through alkylation reactions under controlled conditions to ensure selectivity and yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.